molecular formula C24H26N4O3S B2731847 N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide CAS No. 1112301-13-9

N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide

Cat. No. B2731847
CAS RN: 1112301-13-9
M. Wt: 450.56
InChI Key: FGGDEEOZQPCVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compound was synthesized as part of a series of novel derivatives . The synthesis process involved the design and creation of these derivatives, which were then evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The structure of the compound was characterized by 1H NMR, 13C NMR, MS and FT-IR spectra . Single crystals of the compound were grown in acetonitrile and the structure was confirmed by X-ray diffraction .


Chemical Reactions Analysis

The compound was part of a series that was tested for anti-tubercular activity . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Scientific Research Applications

Metabolic Pathways and Clinical Evaluation

L-735,524, a compound structurally related to the query compound, is a potent HIV-1 protease inhibitor undergoing clinical evaluation. Initial studies in non-infected male volunteers identified seven significant metabolites in human urine, highlighting major metabolic pathways including glucuronidation, N-oxidation, and hydroxylation processes. This research underscores the compound's metabolism and potential therapeutic applications in HIV treatment (Balani et al., 1995).

Synthesis and Biological Activity

A series of compounds bearing structural similarity, specifically N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones, were synthesized and characterized. These compounds exhibited promising antimicrobial activities against bacterial and fungal strains and showed significant analgesic and antipyretic profiles, suggesting their potential for developing new therapeutic agents (Aridoss et al., 2009).

Antiplatelet Aggregation Activity

Novel carbamoylpyridine and carbamoylpiperidine analogues containing a nipecotic acid scaffold were designed and synthesized, demonstrating significant antiplatelet aggregating activity. This study illustrates the potential of these compounds in preventing thrombotic diseases (Youssef et al., 2011).

Anticonvulsant Properties

Mannich bases of N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones were synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in models of seizures, indicating their potential application in treating epilepsy (Obniska et al., 2010).

CGRP Receptor Inhibition

Research on (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a CGRP receptor antagonist, developed a convergent, stereoselective synthesis. This compound shows potential as a therapeutic agent for conditions mediated by the CGRP receptor, such as migraine (Cann et al., 2012).

Future Directions

The future directions for this compound could involve further development and testing. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that the compound could be further optimized and tested for its anti-tubercular activity.

properties

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-5-15-7-9-16(10-8-15)25-20(29)14-32-24-26-21-18-13-17(31-4)11-12-19(18)27(3)22(21)23(30)28(24)6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDEEOZQPCVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.